Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1426921-48-3
VCID: VC12024213
InChI: InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)17-16-11/h4-5,10H,6-9H2,1-3H3,(H2,15,17)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate

CAS No.: 1426921-48-3

Cat. No.: VC12024213

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate - 1426921-48-3

Specification

CAS No. 1426921-48-3
Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
IUPAC Name tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)17-16-11/h4-5,10H,6-9H2,1-3H3,(H2,15,17)
Standard InChI Key MXVLKZHAGVQJCH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has the molecular formula C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol. The IUPAC name tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate reflects its core structure: a piperidine ring substituted at the 4-position with a 6-aminopyridazine moiety and at the 1-position with a Boc protecting group. Key spectral identifiers include the Standard InChIKey MXVLKZHAGVQJCH-UHFFFAOYSA-N and the canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N.

Table 1: Physicochemical Properties

PropertyValue
CAS Registry Number1426921-48-3
Molecular FormulaC₁₄H₂₂N₄O₂
Molecular Weight278.35 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic workflows. The 6-aminopyridazine subunit contributes to hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .

Synthetic Methodologies

Photocatalytic Cross-Coupling

A patented method (CN108558792B) describes a one-step synthesis using visible-light photocatalysis . Reacting 2-aminopyridine with piperazine-1-tert-butyl carboxylate in the presence of an acridine salt photocatalyst and oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) under blue LED irradiation yields the target compound with 95% efficiency . This approach avoids traditional transition-metal catalysts, reducing heavy metal contamination and simplifying purification.

Reaction Scheme:

2-Aminopyridine+Piperazine-1-BocAcridine Salt, O2Blue LEDTert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate\text{2-Aminopyridine} + \text{Piperazine-1-Boc} \xrightarrow[\text{Acridine Salt, O}_2]{\text{Blue LED}} \text{Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate}

Comparative Analysis of Synthetic Routes

Conventional multi-step routes often involve protecting group manipulations and hazardous reagents. The photocatalytic method offers advantages in atom economy and environmental safety, aligning with green chemistry principles . Industrial-scale production may favor this method due to lower energy requirements and higher yields.

Pharmaceutical Applications

Intermediate in Kinase Inhibitor Synthesis

The compound is a precursor to Palbociclib (Ibrance®), a CDK4/6 inhibitor used in hormone receptor-positive breast cancer . The aminopyridazine moiety coordinates with kinase ATP-binding pockets, while the piperidine-Boc group facilitates solubility and metabolic stability .

Broader Therapeutic Relevance

Patent EP3786160B1 highlights derivatives of this compound as candidates for inflammatory and autoimmune diseases . Structural analogs exhibit inhibitory activity against JAK and IRAK kinases, underscoring its versatility in medicinal chemistry.

Intellectual Property Landscape

Key Patents

  • CN108558792B: Photocatalytic synthesis method (priority date: 2018) .

  • EP3786160B1: Therapeutic applications in kinase inhibition (filed: 2018) .

These patents reflect active R&D efforts to optimize synthesis and expand therapeutic indications.

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